N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide
Description
N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide is a synthetic benzamide derivative characterized by a unique structural framework. The compound features a central 4-chlorobenzamide moiety linked to a 3-aminopropyl chain, which is further connected to a 4-(1H-pyrazol-4-yl)phenyl group. The amino-propyl spacer may enhance solubility or facilitate binding through hydrogen-bonding interactions .
Properties
CAS No. |
917924-78-8 |
|---|---|
Molecular Formula |
C19H19ClN4O |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[3-amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-4-chlorobenzamide |
InChI |
InChI=1S/C19H19ClN4O/c20-17-7-5-15(6-8-17)19(25)24-18(9-10-21)14-3-1-13(2-4-14)16-11-22-23-12-16/h1-8,11-12,18H,9-10,21H2,(H,22,23)(H,24,25) |
InChI Key |
KXSZSKPVCVQKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(CCN)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide typically involves:
- Step 1: Preparation of the key intermediate containing the 4-(1H-pyrazol-4-yl)phenyl moiety attached to a propylamine chain.
- Step 2: Formation of the amide bond between the amino group of the intermediate and 4-chlorobenzoyl chloride or its activated derivative.
This approach leverages classical amide coupling chemistry, often employing coupling reagents or acid chlorides, and palladium-catalyzed cross-coupling reactions for pyrazole installation.
Key Intermediates and Pyrazole Installation
The pyrazole ring is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling, which is well-documented for forming C–C bonds between aryl halides and pyrazolyl boronic acids or esters. Optimization of these reactions includes:
- Use of Pd catalysts such as Pd(PPh3)4 or PdCl2 with phosphine ligands.
- Bases like K2CO3 or Na2CO3 in aqueous-organic solvent mixtures (e.g., aqueous isopropanol).
- Reaction temperatures typically around reflux conditions for 1–3 hours.
- Catalyst loadings optimized to minimize palladium contamination in the final product, often below 10 ppm after purification.
These conditions yield high conversion rates and good isolated yields (up to 88%) of the pyrazolyl-substituted intermediates.
Amide Bond Formation
The amide bond formation between the amino intermediate and 4-chlorobenzoyl derivatives is commonly achieved by:
- Activation of 4-chlorobenzoic acid to its acid chloride using reagents like thionyl chloride (SOCl2) under reflux.
- Alternatively, coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of bases like N-ethyl-N,N-diisopropylamine (DIPEA) or pyridine.
- Solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) are used depending on reagent solubility.
- Reaction temperatures range from room temperature to 60 °C, with reaction times from several hours to overnight.
These methods provide moderate to high yields (40–80%) of the target amide compounds after purification by column chromatography or recrystallization.
Purification and Characterization
- Purification is typically performed by silica gel chromatography using solvent gradients (e.g., hexane/ethyl acetate or methanol/dichloromethane).
- Final products are often recrystallized or purified by preparative HPLC to remove residual palladium and other impurities.
- Characterization includes 1H-NMR, 13C-NMR, LC-MS, and elemental analysis to confirm structure and purity.
Data Table Summarizing Preparation Conditions
Detailed Research Findings
Catalyst Efficiency: Recent studies emphasize the importance of catalyst choice and loading in the Suzuki coupling step to minimize palladium residues, which can be problematic in pharmaceutical applications. Use of Pd black and optimized bases can reduce reaction times and improve yields.
Coupling Reagents: The use of uronium-based coupling reagents like TBTU and HATU in amide bond formation offers mild reaction conditions and high coupling efficiency, especially for sterically hindered or sensitive substrates.
Solvent Effects: Polar aprotic solvents such as DMF and THF facilitate both coupling and amide bond formation by dissolving reagents and intermediates effectively, enhancing reaction rates and yields.
Purification Techniques: Multi-step purification including filtration through Celite or activated carbon and chromatographic methods are critical to achieve high purity and low metal contamination, essential for biological testing and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions[][3].
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted derivatives of the chlorobenzamide moiety[][3].
Scientific Research Applications
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a pharmacophore in the design of drugs targeting various enzymes and receptors.
Biological Studies: The compound is studied for its potential anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a probe to study biological pathways involving pyrazole-containing compounds
Mechanism of Action
The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with biological pathways, leading to altered cellular responses
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities between N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide and related benzamide derivatives:
Key Observations
Trifluoromethyl groups (as in the pyridine analog ) confer metabolic stability and lipophilicity but may reduce aqueous solubility relative to the chloro substituent.
Heterocyclic Variations :
Biological Activity
N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide (CAS Number: 101153-54-2) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and drug development. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19ClN4O. The structure features a chlorobenzamide moiety linked to a propyl chain that includes an amino group and a pyrazole ring, which are critical for its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, primarily:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines.
- PPARγ Agonism : It has been investigated for its role as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which is significant in metabolic regulation and cancer biology.
Anticancer Mechanism
Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of Cell Proliferation : Compounds targeting specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
PPARγ Agonism
The interaction with PPARγ involves binding to the receptor and modulating gene expression related to glucose metabolism and lipid storage. This pathway is crucial for developing treatments for type II diabetes and certain cancers.
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of this compound evaluated their potency against various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.5 | MCF-7 |
| Compound B | 3.0 | HeLa |
| Compound C | 0.8 | A549 |
Study 2: PPARγ Activation
Another research effort investigated the PPARγ agonistic activity of the compound using transactivation assays. The findings revealed that this compound acted as a selective partial agonist, enhancing glucose uptake in adipocytes while exhibiting minimal side effects on differentiation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide and its intermediates?
- Methodology :
- Step 1 : Condensation reactions involving pyrazole-containing aryl halides (e.g., 4-(1H-pyrazol-4-yl)phenyl derivatives) with propylamine intermediates under Pd-catalyzed cross-coupling or Ullmann-type conditions. Copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours have been effective for analogous pyrazole-amine couplings .
- Step 2 : Benzamide formation via coupling of 4-chlorobenzoic acid derivatives with the amine intermediate using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile with triethylamine as a base .
- Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS, especially for intermediates prone to racemization or decomposition.
Q. How can the structural integrity of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. High-resolution data (>1.0 Å) is recommended to confirm stereochemistry at the propylamine and pyrazole moieties .
- NMR spectroscopy : Key diagnostic signals include:
- ¹H NMR : δ 8.8–8.9 ppm (pyrazole C-H), δ 7.2–7.4 ppm (aromatic protons of 4-chlorobenzamide), and δ 3.1–3.3 ppm (propylamine backbone) .
- ¹³C NMR : Carbonyl signals at ~168 ppm (benzamide) and pyrazole carbons at ~140–150 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Strategy :
- Analog Synthesis : Introduce substituents at the pyrazole N1 position (e.g., methyl, trifluoromethyl) or modify the benzamide’s chlorophenyl group (e.g., fluoro, methoxy) to assess steric/electronic effects .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies. For example, pyrazole derivatives with 4-phenoxybenzamide groups have shown activity in kinase-targeted screens .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ, logP) with activity. Table 1 summarizes key modifications and hypothetical effects:
Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?
- Protocol :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into homology models of target proteins (e.g., kinases or GPCRs). Validate with experimental crystallographic data from SHELX-refined structures .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen-bond occupancy with catalytic residues .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Study : If the compound shows nM activity in cell-free assays but µM efficacy in cell-based models:
Assay Conditions : Check for differences in pH, redox environment, or serum protein binding (e.g., using equilibrium dialysis) .
Metabolic Stability : Perform LC-MS/MS to identify metabolites (e.g., oxidative deamination of the propylamine group) in hepatocyte incubations .
Membrane Permeability : Measure Papp values in Caco-2 monolayers. Low permeability (<1 × 10⁻⁶ cm/s) may explain reduced cellular activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
